Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Metathesis Reactions in Synthesis
Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are widely used for synthesizing cyclic β-amino acids and densely functionalized derivatives. These methodologies are crucial for preparing molecular entities with biological relevance, showcasing the versatility and efficiency of metathesis reactions in synthetic chemistry (Kiss et al., 2018).
Pharmacological Evaluation of Synthesized Compounds
Research on the pharmacological evaluation and molecular docking studies of novel compounds, such as benzofused thiazole derivatives, emphasizes the importance of synthetic chemistry in developing potential antioxidant and anti-inflammatory agents. These studies highlight the role of synthetic strategies in the discovery of compounds with significant therapeutic potential (Dattatraya G. Raut et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13-6-11(13)7-15(9-13)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVCIMRPEDATGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.